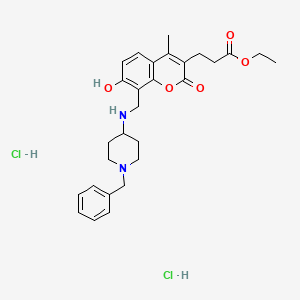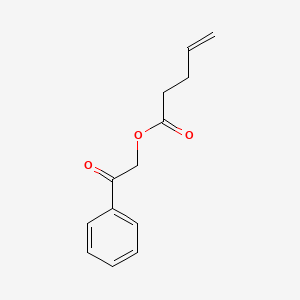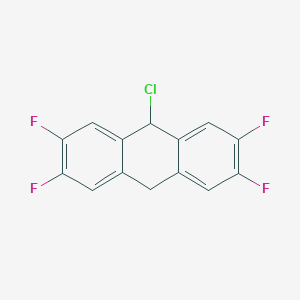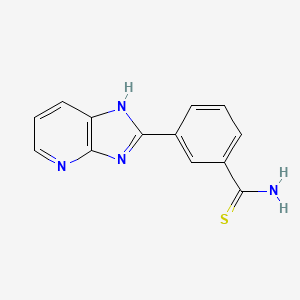
C28H36Cl2N2O5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C28H36Cl2N2O5 Chloramphenicol . It is a broad-spectrum antibiotic that was originally derived from the bacterium Streptomyces venezuelae. Chloramphenicol is effective against a wide variety of bacteria and is used to treat serious infections where other antibiotics may not be effective.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloramphenicol can be synthesized through several methods. One common synthetic route involves the reaction of p-nitroacetophenone with glycine to form p-nitrophenylserine . This intermediate is then chlorinated using thionyl chloride to produce p-nitrophenylserine chloride . The final step involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of Chloramphenicol typically involves fermentation processes using genetically modified strains of Streptomyces venezuelae. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic .
Análisis De Reacciones Químicas
Types of Reactions
Chloramphenicol undergoes several types of chemical reactions, including:
Oxidation: Chloramphenicol can be oxidized to form .
Reduction: The nitro group in Chloramphenicol can be reduced to an amine.
Substitution: Chloramphenicol can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reduction is typically carried out using and a .
Substitution: Nucleophilic substitution reactions often use or other strong bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chloramphenicol has a wide range of scientific research applications:
- **Bi
Chemistry: Used as a model compound in studies of antibiotic synthesis and mechanisms.
Propiedades
Fórmula molecular |
C28H36Cl2N2O5 |
|---|---|
Peso molecular |
551.5 g/mol |
Nombre IUPAC |
ethyl 3-[8-[[(1-benzylpiperidin-4-yl)amino]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]propanoate;dihydrochloride |
InChI |
InChI=1S/C28H34N2O5.2ClH/c1-3-34-26(32)12-10-23-19(2)22-9-11-25(31)24(27(22)35-28(23)33)17-29-21-13-15-30(16-14-21)18-20-7-5-4-6-8-20;;/h4-9,11,21,29,31H,3,10,12-18H2,1-2H3;2*1H |
Clave InChI |
QEOLXQWIXYBRLN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)O)CNC3CCN(CC3)CC4=CC=CC=C4)OC1=O)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
![1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-](/img/structure/B12637704.png)
![1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine](/img/structure/B12637708.png)
![4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine;2,2,2-trifluoroacetic acid](/img/structure/B12637718.png)
![3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12637722.png)


![2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B12637726.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)

![4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B12637749.png)

